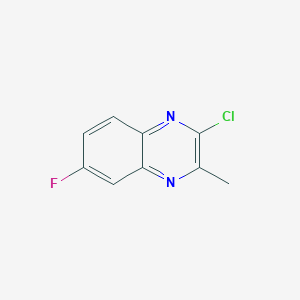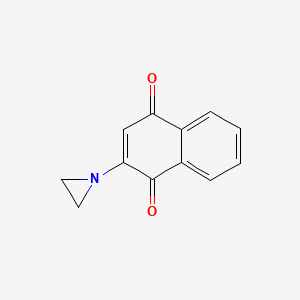
2,6-Diaminophenol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminophenol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O. It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 6 positions on the benzene ring, along with two hydrochloride groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Diaminophenol dihydrochloride can be synthesized through the hydrogenation of 2,6-dinitrophenol. The process involves the use of a membrane catalyst made of an alloy consisting of 90 to 98% palladium and 2 to 10% rhodium or ruthenium. The hydrogenation is carried out in a medium of water or a 4-37% aqueous solution of hydrochloric acid at a temperature range of 50° to 150°C under a pressure of 1 to 60 atm .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity of the product, making it suitable for various applications in different industries.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diaminophenol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
2,6-Diaminophenol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacturing of dyes, photographic developers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Diaminophenol dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also form complexes with metal ions, influencing their reactivity and stability. These interactions are crucial in its applications in chemistry and biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminophenol dihydrochloride: Another derivative of phenol with amino groups at the 2 and 4 positions.
2,3-Diaminophenol: Contains amino groups at the 2 and 3 positions on the benzene ring.
2,4-Diaminotoluene: A derivative with amino groups at the 2 and 4 positions and a methyl group on the benzene ring
Uniqueness
2,6-Diaminophenol dihydrochloride is unique due to the specific positioning of its amino groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H10Cl2N2O |
|---|---|
Poids moléculaire |
197.06 g/mol |
Nom IUPAC |
2,6-diaminophenol;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3,9H,7-8H2;2*1H |
Clé InChI |
QHZCXNULIHZOOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)

![(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate](/img/structure/B11902933.png)




![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)

![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)

![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)

